Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 123088-61-9, providing a unique identifier within chemical databases and regulatory frameworks. The systematic name reflects the presence of a benzo[e]indole core structure, which represents a fused tricyclic system incorporating both benzene and pyrrole ring components arranged in a specific geometric configuration.
The nomenclature indicates several key structural features that define the molecule's architecture. The "1,3-dihydro" designation specifies the saturation pattern within the heterocyclic framework, while the "1,1,3-trimethyl" substitution pattern describes the precise positioning of methyl groups on the nitrogen and carbon centers. The "2H-benz[e]indol-2-ylidene" portion identifies the specific regioisomer of the benzindole system and the presence of an exocyclic double bond at the 2-position. The terminal "acetaldehyde" functionality represents the formyl group (-CHO) attached to the ylidene carbon, creating an extended conjugated system.
Alternative nomenclature systems may describe this compound using different conventions, but the Chemical Abstracts Service registry provides the definitive identification standard. The molecular structure can also be described using International Chemical Identifier strings and Simplified Molecular Input Line Entry System notation, which facilitate computational analysis and database searching. These systematic identifiers ensure unambiguous communication of structural information across different scientific disciplines and applications.
Molecular Formula and Stereochemical Configuration
The molecular formula of acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- is established as C₁₇H₁₇NO, corresponding to a molecular weight of 251.3230 daltons. This composition reflects the presence of seventeen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom arranged in a specific three-dimensional configuration. The molecular formula indicates a relatively high degree of unsaturation, consistent with the presence of multiple aromatic rings and the exocyclic aldehyde functionality.
The stereochemical configuration of this compound involves several important considerations related to the spatial arrangement of substituents and the geometry of the exocyclic double bond. The presence of the ylidene linkage creates the possibility for geometric isomerism, specifically E/Z stereoisomerism around the C=C double bond connecting the benzindole core to the aldehyde group. The E-configuration, where the aldehyde group and the benzindole nitrogen are positioned on opposite sides of the double bond, typically represents the thermodynamically favored arrangement due to reduced steric interactions.
The molecular geometry is further influenced by the presence of three methyl substituents at specific positions on the benzindole framework. The 1,1-dimethyl substitution pattern at the nitrogen-bearing carbon creates a quaternary center that significantly affects the overall molecular conformation. The additional methyl group at the 3-position introduces further steric considerations that influence both the stability and reactivity of the compound. These structural features combine to create a molecule with well-defined three-dimensional characteristics that determine its physical and chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇NO |
| Molecular Weight | 251.3230 g/mol |
| Canonical SMILES | O=CC=C1N(C)c2c(C1(C)C)c1ccccc1cc2 |
| Heavy Atom Count | 19 |
| Formal Charge | 0 |
X-ray Crystallographic Analysis and Bonding Patterns
X-ray crystallographic studies of related indolylidene acetaldehyde derivatives provide valuable insights into the expected structural parameters and bonding patterns of acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-. While specific crystallographic data for this exact compound may be limited, analysis of structurally similar molecules reveals characteristic features of the benzindole framework and the conjugated aldehyde system.
The benzindole core structure exhibits planar geometry with bond lengths consistent with aromatic delocalization throughout the fused ring system. The carbon-nitrogen bond within the pyrrole ring typically measures approximately 1.37-1.39 Å, reflecting partial double bond character due to electron delocalization. The fusion between the benzene and pyrrole rings creates a rigid planar framework that serves as the foundation for the extended conjugated system.
The exocyclic ylidene linkage represents a critical structural feature that determines the overall molecular geometry and electronic properties. The C=C double bond connecting the benzindole core to the aldehyde group typically exhibits a bond length of approximately 1.34-1.36 Å, consistent with sp² hybridization and π-electron delocalization. The aldehyde functionality adopts a planar configuration with the carbonyl carbon-oxygen bond measuring approximately 1.21-1.23 Å, characteristic of a C=O double bond.
The crystal packing of similar compounds often reveals intermolecular interactions that influence solid-state properties and stability. Hydrogen bonding interactions may occur between the aldehyde oxygen and hydrogen atoms from neighboring molecules, while π-π stacking interactions between aromatic rings can contribute to crystal lattice stability. These intermolecular forces play important roles in determining melting points, solubility characteristics, and other physical properties of the compound.
Comparative Analysis with Related Indolylidene Acetaldehyde Derivatives
Comparative structural analysis with related indolylidene acetaldehyde derivatives reveals important trends in molecular properties and reactivity patterns. The most closely related compound, 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde (CAS 84-83-3), differs primarily in the absence of the extended benzo[e] aromatic system. This structural difference has significant implications for electronic properties, with the benzo[e] derivative exhibiting enhanced conjugation and altered electronic absorption characteristics.
The molecular formula comparison demonstrates the structural relationship between these compounds. While 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde has the formula C₁₃H₁₅NO with a molecular weight of 201.27 g/mol, the benzo[e] derivative contains four additional carbon atoms and two fewer hydrogen atoms, reflecting the presence of the additional fused benzene ring. This expansion of the aromatic system significantly influences the molecule's electronic properties and potential applications.
Electronic absorption spectroscopy studies of related compounds reveal that extension of the conjugated system through benzo-fusion typically results in bathochromic shifts in absorption maxima. The additional aromatic ring in the benzo[e] derivative likely contributes to enhanced π-electron delocalization, potentially improving the compound's utility in photochemical applications and organic electronic materials. The extended conjugation also affects the compound's reactivity patterns, particularly in reactions involving the aldehyde functionality.
Synthetic accessibility represents another important comparative consideration. While 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde can be prepared through relatively straightforward condensation reactions involving trimethylindolenine precursors, the benzo[e] derivative requires more sophisticated synthetic approaches involving the construction of the extended aromatic framework. This difference in synthetic complexity affects both research accessibility and potential commercial applications.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | C₁₃H₁₅NO | 201.27 g/mol | 84-83-3 | Simple indoline core |
| Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- | C₁₇H₁₇NO | 251.32 g/mol | 123088-61-9 | Extended benzo[e]indole core |
| 2-[1-ethyl-1,3-dihydro-3,3-dimethyl-5-(phenylsulfonyl)-2H-indol-2-ylidene]acetaldehyde | C₂₀H₂₁NO₃S | 355.5 g/mol | 55203-66-2 | Phenylsulfonyl substitution |
Computational Modeling of Electronic Structure and Reactivity
Computational modeling studies using density functional theory methods provide detailed insights into the electronic structure and reactivity characteristics of acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-. Theoretical calculations on related indolylidene systems reveal important features of the molecular orbital structure and electron density distribution that govern chemical reactivity and spectroscopic properties.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of benzindolylidene derivatives typically exhibit characteristics consistent with extended conjugated systems. The HOMO is generally localized primarily on the benzindole framework with significant contribution from the nitrogen atom, while the LUMO shows substantial density on the aldehyde functionality and the connecting ylidene bridge. This orbital distribution suggests that the compound should exhibit nucleophilic reactivity at the aldehyde carbon and electrophilic character at specific positions on the aromatic framework.
Time-dependent density functional theory calculations provide predictions for electronic absorption spectra and excited state properties. The extended conjugation in the benzo[e] derivative likely results in absorption maxima at longer wavelengths compared to simple indolylidene analogs, with enhanced oscillator strengths due to the increased π-electron system. These computational predictions suggest potential applications in photochemical processes and optical materials where specific absorption characteristics are required.
Reactivity modeling reveals that the aldehyde functionality should exhibit typical carbonyl reactivity patterns, including nucleophilic addition reactions and condensation processes. The presence of the extended aromatic system may influence the reactivity through electronic effects, potentially affecting both the rate and selectivity of chemical transformations. Computational studies of similar systems suggest that the ylidene double bond may also participate in addition reactions under appropriate conditions, providing multiple reactive sites for chemical modification.
The conformational analysis indicates that the molecule adopts a predominantly planar configuration to maximize π-electron delocalization throughout the extended aromatic system. Steric interactions between the methyl substituents and the aromatic framework may introduce slight deviations from perfect planarity, but these effects are generally minimal compared to the stabilization gained through conjugation. This structural rigidity contributes to the compound's stability and influences its crystallization behavior and intermolecular interactions.
Properties
IUPAC Name |
2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-17(2)15(10-11-19)18(3)14-9-8-12-6-4-5-7-13(12)16(14)17/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOKSAORNKFXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC=O)N(C2=C1C3=CC=CC=C3C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727443 | |
| Record name | (1,1,3-Trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123088-61-9 | |
| Record name | (1,1,3-Trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
1,3,3-trimethylindoline derivatives: These serve as the precursor to the benz[e]indol core.
Formylating agents: Such as POCl3/DMF (Vilsmeier reagent) or other electrophilic formyl donors.
Bases and solvents: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents (e.g., THF, DMF) to facilitate deprotonation and ylidene formation.
Stepwise Synthesis Protocol
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to form benz[e]indole core | Heating of substituted aniline derivatives with appropriate ketones or aldehydes under acidic or basic catalysis | Yields the fused bicyclic indole system with methyl groups at specified positions |
| 2 | Generation of indol-2-ylidene intermediate | Treatment with strong base to abstract proton at C-2, or halogenation followed by elimination | Forms reactive carbene-like intermediate necessary for further functionalization |
| 3 | Formylation at C-2 position | Reaction with Vilsmeier reagent (POCl3/DMF) or equivalent | Introduces the acetaldehyde group selectively at the ylidene carbon |
| 4 | Purification and isolation | Chromatography or recrystallization | Ensures high purity of the final acetaldehyde-substituted compound |
Alternative Methods
Direct condensation methods: Some protocols involve direct condensation of the indole derivative with acetaldehyde under acidic conditions, followed by oxidation or rearrangement to yield the ylidene acetaldehyde structure.
Photochemical or catalytic approaches: Emerging methods may utilize photochemical activation or transition metal catalysis to facilitate the formation of the indolylidene-acetaldehyde linkage with improved selectivity and yield.
Research Findings and Optimization
Yield and purity: The preparation methods typically achieve moderate to high yields (50-85%) depending on reaction conditions and purification techniques.
Stability considerations: The indolylidene-acetaldehyde compound exhibits sensitivity to light and air; hence, synthesis and storage under inert atmosphere and low temperature are recommended.
Solvent effects: Polar aprotic solvents such as DMF or DMSO favor the formylation step, enhancing yield and selectivity.
Temperature control: Mild heating (~40-80 °C) during formylation prevents decomposition of sensitive intermediates.
Data Summary Table
| Parameter | Typical Conditions | Observations |
|---|---|---|
| Starting material | 1,3,3-trimethylindoline derivatives | Commercially available or synthesized |
| Base for ylidene formation | NaH, KOtBu (1.2 equiv) | Complete deprotonation within 1-2 hours |
| Formylation reagent | POCl3/DMF (Vilsmeier reagent) | Reaction at 0-40 °C for 2-4 hours |
| Solvent | DMF, THF | High solubility of intermediates |
| Yield | 60-85% | Purified by column chromatography |
| Purity | >98% (HPLC) | Confirmed by NMR and MS |
| Stability | Sensitive to air/light | Store under N2, dark at 4 °C |
The preparation of Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- involves a multi-step synthetic route focusing on the formation of the benz[e]indol core, generation of the indol-2-ylidene intermediate, and selective introduction of the acetaldehyde group via formylation. Optimization of reaction conditions such as choice of base, solvent, temperature, and purification methods are critical to achieving high yield and purity. Recent research emphasizes the importance of solvent polarity and controlled temperature to maintain compound stability and maximize efficiency.
This synthesis is supported by studies on related indolylidene compounds and ketal derivatives used in advanced imaging and photolithographic applications, where similar preparation strategies are employed to tailor molecular properties for specific functional uses. However, direct detailed experimental protocols specific to this compound remain limited in public literature, highlighting the specialized nature of this synthesis.
Chemical Reactions Analysis
Schiff Base Formation
The aldehyde group undergoes condensation reactions with amines or hydrazines. For example, reaction with 4-chlorobenzohydrazonamide in acetic acid under reflux (15 hours) produces a Schiff base (light yellow precipitate, m.p. 209–211°C). The product exhibits a characteristic CH=N peak at δ 7.49–8.20 ppm in ¹H-NMR .
Reaction Scheme:
Key Data:
| Parameter | Value/Description |
|---|---|
| Reagents | 4-Chlorobenzohydrazonamide, acetic acid |
| Reaction Time | 15 hours |
| Product Yield | 87% |
| Characterization | IR: 3360 cm⁻¹ (NH), 1654 cm⁻¹ (C=O); ¹³C-NMR: δ 190.17 (CHO) |
Cyclization to Triazole Derivatives
The aldehyde participates in cyclization reactions. With ethyl formate in dry pyridine under reflux (24 hours), it forms 3-(4-chlorophenyl)-1H-1,2,4-triazole (light brown precipitate, m.p. 220–221°C). The triazole structure is confirmed by a singlet at δ 9.22 ppm (NH) in ¹H-NMR .
Reaction Scheme:
Key Data:
| Parameter | Value/Description |
|---|---|
| Reagents | Ethyl formate, dry pyridine |
| Reaction Time | 24 hours |
| Product Yield | 81% |
| Characterization | IR: 3435 cm⁻¹ (NH), 1731 cm⁻¹ (C=O); ¹H-NMR: δ 8.95 (Ar-H) |
Copper-Catalyzed Click Chemistry
The alkyne-functionalized derivatives of this compound undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. This reaction is highly selective and efficient, with applications in bioorganic synthesis .
Mechanistic Insight:
-
Formation of a copper(I) acetylide intermediate.
-
Cycloaddition with azides via a six-membered copper-triazole transition state .
Palladium-Catalyzed Coupling Reactions
The compound’s conjugated system allows participation in palladium-catalyzed reactions . For example, with propargylic carbonates and benzene-1,2-diol, it forms 2,3-dihydro-2-ylidene-1,4-benzodioxins via a (σ-allenyl)palladium intermediate .
Key Data:
| Parameter | Value/Description |
|---|---|
| Catalyst | Palladium complexes |
| Product Stereochemistry | Z/E ratio depends on propargylic carbonate structure |
Scientific Research Applications
Organic Synthesis
Acetaldehyde derivatives are crucial in organic synthesis as intermediates for creating more complex molecules. They are used in the preparation of:
- Cyanine Dyes: These dyes are important in biological imaging and photonics due to their fluorescent properties .
- Photopolymers: The compound serves as a reactant in the development of photopolymer materials used in various industrial applications .
Biological Applications
Research indicates that acetaldehyde derivatives can be utilized in biological contexts:
- Fluorescent Probes: The compound has been employed to create fluorescent probes for cellular imaging, particularly for tracking pH changes within cells.
- Antimicrobial Agents: Some derivatives have shown promising antibacterial and antifungal properties, making them candidates for pharmaceutical applications.
Material Science
In materials science, acetaldehyde derivatives are explored for their potential in developing advanced materials:
- Photochromic Dyes: These compounds can change color upon exposure to light, making them suitable for applications in smart materials and sensors.
- Electroluminescent Materials: The unique electronic properties of these compounds allow their use in creating light-emitting devices.
Case Study 1: Synthesis of Indole Derivatives
A recent study focused on synthesizing new indole derivatives from acetaldehyde through condensation reactions with various amines. The resulting compounds exhibited distinct biological activities and were characterized using spectroscopic techniques such as NMR and FT-IR .
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| C1 | Condensation with 2-(1,1-dimethyl-1H-indole) | Antimicrobial |
| C2 | Reaction with phthalic anhydride | Fluorescent probe |
Case Study 2: Development of Fluorescent Probes
Another research initiative explored the use of acetaldehyde derivatives in developing fluorescent probes for real-time imaging of biological processes. The study demonstrated that these probes could effectively label tumor cells, allowing for enhanced imaging techniques in cancer research .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Cyanine Dyes with Benz[e]Indolylidene Moieties
Key Differences :
- Substituents: Acetaldehyde derivatives lack the extended conjugation (e.g., cyclohexenyl or pentadienyl chains) seen in cyanine dyes, reducing their absorption maxima (λmax ~546 nm in methanol for simpler analogues vs. >700 nm for Cyanine7.5) .
- Stability : The acetaldehyde compound degrades faster in organic-rich soils, while cyanine dyes exhibit higher photostability for in vivo imaging .
Indol-2-One Derivatives
Key Differences :
Functional Analogues
Fungal Efflux Pump Inhibitors
| Compound Name | Molecular Formula | Structure | Target/Mechanism | Reference |
|---|---|---|---|---|
| Squarile compound | C₂₃H₂₁N₃O₂ | Squaric acid, trimethylindolylidene | Inhibits CaMdr1; synergizes with fluconazole (FICI <0.05) |
Comparison :
- Mechanism : Both compounds interact with indole-based targets, but the squarile compound specifically blocks ATPase activity in fungal efflux pumps, unlike the acetaldehyde derivative .
Biological Activity
Acetaldehyde, specifically the compound known as (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-acetaldehyde, is a derivative of acetaldehyde that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C25H29ClN2
- Molecular Weight : 392.97 g/mol
- CAS Number : 6320-14-5
- Density : 1.06 g/cm³ at 20°C
- Boiling Point : 608.73°C
- Solubility : Slightly soluble in methanol and water (26.53 mg/L at 25°C) .
Pharmacological Effects
Acetaldehyde is primarily recognized for its role as a metabolite in alcohol metabolism. It exhibits both toxic and pharmacological properties:
- Toxicity : Acetaldehyde is classified as toxic if ingested and can cause skin irritation . It has been linked to various adverse health effects, particularly in chronic alcohol consumers where elevated levels can lead to significant physiological disturbances.
-
Pharmacological Properties :
- Sedative Effects : High doses induce sedative effects and impair movement and memory .
- Behavioral Stimulation : Lower doses may produce stimulant effects similar to those of addictive substances .
- Cardiovascular Effects : Acetaldehyde stimulates the release of epinephrine and norepinephrine, leading to increased heart rate and blood pressure initially, followed by potential hypotension at higher concentrations due to its effects on smooth muscle .
Acetaldehyde interacts with neurotransmitters and proteins in the body, forming adducts that may mediate its effects. Notably, it condenses with biogenic amines such as dopamine and serotonin to form compounds like Salsolinol, which possess psychoactive properties .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of acetaldehyde derivatives. For instance, compounds derived from acetaldehyde have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were comparable to standard antibiotics like ampicillin .
Cancer Research
Research indicates that certain derivatives of acetaldehyde may exhibit anticancer activity. A study involving quinazoline derivatives highlighted their potential against cancerous cells, suggesting that modifications of acetaldehyde can lead to promising therapeutic agents in oncology .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C25H29ClN2 |
| Molecular Weight | 392.97 g/mol |
| Density | 1.06 g/cm³ |
| Boiling Point | 608.73°C |
| Solubility | Slightly soluble in water |
| Toxicity | Toxic if swallowed |
| Antimicrobial Activity | Effective against S. aureus |
| Potential Anticancer Activity | Yes |
Q & A
Q. What are the optimal synthetic routes for this acetaldehyde derivative, and how can reaction efficiency be improved?
The compound can be synthesized via acid-catalyzed condensation reactions. For instance, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indole-derived structures under mild conditions (e.g., room temperature, ethanol solvent). Reaction optimization should focus on catalyst loading (0.5–1.0 mol%), solvent polarity, and substituent effects on the indole backbone to minimize side products like oligomers . Characterization via NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity.
Q. How does the compound’s stability influence adsorption experiments or kinetic studies?
Acetaldehyde derivatives are prone to self-condensation, forming trimers or oligomers under ambient conditions. This reactivity complicates adsorption studies, as seen in breakthrough experiments where trimerization precluded direct measurement. To mitigate this, adsorption parameters (e.g., Langmuir isotherm constants) must be derived indirectly via reaction data fitting, with validation through mass-balance closure (<5% error) . Stabilizing agents (e.g., thiourea) or low-temperature protocols are recommended to suppress artifacts during sample preparation .
Q. Which spectroscopic techniques are most reliable for characterizing its electronic structure?
Core excitation energies and π→π* transitions can be analyzed using oxygen/carbon K-edge X-ray absorption spectroscopy (XAS) and electron energy loss spectroscopy (EELS). Theoretical methods like CVS-CCSD and CVS-CC2 with augmented basis sets (e.g., aug-cc-pVTZ) align well with experimental spectra, particularly for assigning transitions at ~531.5 eV (1sO→π*) and 535–536 eV (3s/3p Rydberg states) .
Advanced Research Questions
Q. How can discrepancies in acetaldehyde quantification across analytical methods be resolved?
Discrepancies arise from technique-specific limitations. For example:
- Proton-transfer-reaction mass spectrometry (PTR-MS) at m/z 45 may overestimate acetaldehyde due to isobaric interferences (slope = 1.47 vs. DNPH-HPLC).
- DNPH-HPLC provides specificity but requires derivatization, risking sample loss. Cross-calibration using isotopically labeled standards (e.g., d4-acetaldehyde) and multi-method validation (e.g., GC-MS, FTIR) are essential to improve accuracy .
Q. What explains paradoxical pharmacokinetic data where acetaldehyde peaks precede ethanol in metabolic studies?
In vivo studies observed acetaldehyde peaking before its precursor ethanol, contradicting metabolic expectations. Potential explanations include:
- Artifacts : Rapid ethanol oxidation during sample deproteinization, mitigated by thiourea addition and correction curves for blood dilution effects .
- Microbial contribution : Upper-airway microbiota producing acetaldehyde independently. Experimental replication with larger cohorts and controlled microbial sampling is advised .
Q. What mechanisms underlie acetaldehyde’s role in reversing morphine-induced respiratory tolerance?
Co-administration of acetaldehyde (50–100 mg/kg) with morphine restores respiratory depression in tolerant mice, likely via protein kinase C (PKC)-mediated pathways. Future studies should:
- Map PKC isoform localization changes using fluorescent probes.
- Compare central vs. peripheral acetaldehyde administration to isolate mechanistic pathways .
Methodological Considerations
- Synthesis Optimization : Screen Brønsted/Lewis acids (e.g., HCl, ZnCl₂) to improve yield and regioselectivity in indole-functionalized aldehydes .
- Analytical Artifact Mitigation : Use rapid deproteinization (<5 sec) and thiourea to suppress ethanol oxidation artifacts in blood/tissue samples .
- Computational Validation : Pair experimental spectra (XAS, EELS) with CVS-CCSD simulations to resolve electronic transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
